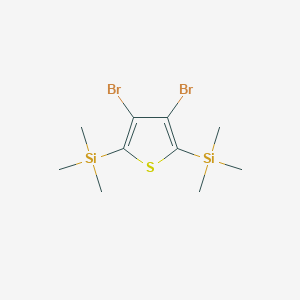
2,5-Di(trimethylsilyl)-3,4-dibromothiophene
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Regiospecific Silylation
Lithiation of 2,5-dibromothiophene, followed by silylation, yields compounds like 3,5-dibromo-2-trimethylsilylthiophene, which can undergo further chemical transformations (Lukevics et al., 2001).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions of tetrabromothiophene with arylboronic acids provide a regioselective approach to various dibromothiophenes, which are useful in the synthesis of symmetrical and unsymmetrical di- and tetra-arylthiophenes (Đặng Thanh Tùng et al., 2009).
Building Blocks for Unsymmetrically Disubstituted Thiophenes
3,4-Bis(trimethylsilyl)thiophene serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes, demonstrating the utility of these compounds in organic synthesis (Ye & Wong, 1997).
Electrochemical Studies
Studies have explored the electrochemical silylation of thiophenes, revealing the selective formation of compounds like 2,5-bis(trimethylsilyl)thiophene and 2,5-bis(trimethylsilyl)-3,4-dihalothiophenes, which are important for various applications (Deffieux et al., 1996).
Electropolymerization of Silythiophene Monomers
Studies on the electropolymerization of silythiophene monomers, like 2,5-bis(trimethylsilyl)thiophene, have revealed their potential in forming polythiophene films with unique structural and optical properties (Sauvajol et al., 1994).
Functionalization and Polymerization
The functionalization of 2,5-dibromothiophene derivatives for the preparation of various thiophene-based compounds, which can be further used in organic electronics, highlights the versatility of these compounds (Querner et al., 2006).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties.
properties
IUPAC Name |
(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUMEYRROFOWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(trimethylsilyl)-3,4-dibromothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

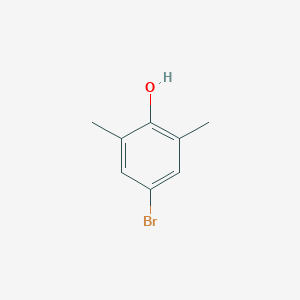
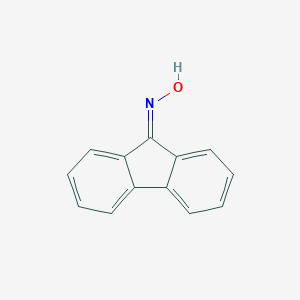
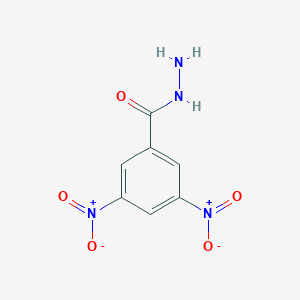
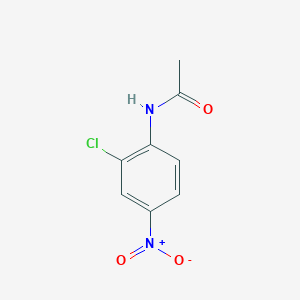
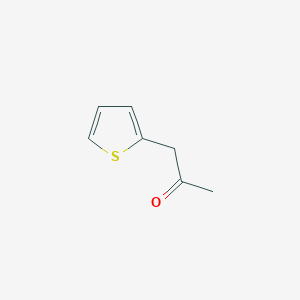
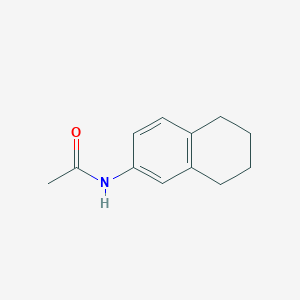

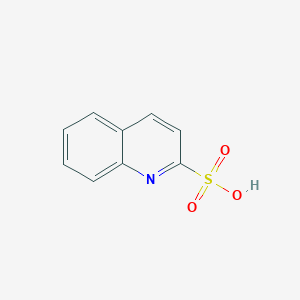
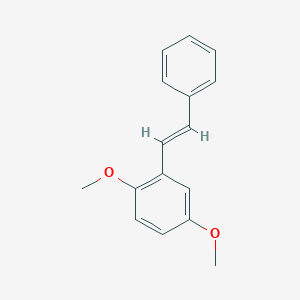
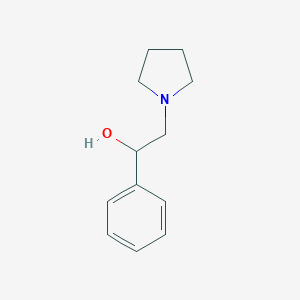
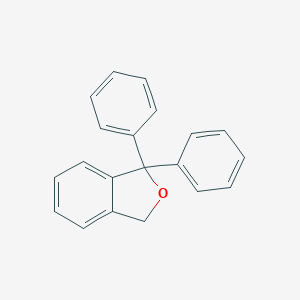
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)